molecular formula C32H33N3O B11593870 1-{2,3-Diphenylbenzo[G]indol-1-YL}-3-(4-methylpiperazin-1-YL)propan-2-OL

1-{2,3-Diphenylbenzo[G]indol-1-YL}-3-(4-methylpiperazin-1-YL)propan-2-OL

Cat. No.: B11593870
M. Wt: 475.6 g/mol
InChI Key: NBKRBUWBGYONDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2,3-DIPHENYL-1H-BENZO[G]INDOL-1-YL}-3-(4-METHYLPIPERAZIN-1-YL)PROPAN-2-OL is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Mechanism of Action

The mechanism of action of 1-{2,3-DIPHENYL-1H-BENZO[G]INDOL-1-YL}-3-(4-METHYLPIPERAZIN-1-YL)PROPAN-2-OL involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied .

Properties

Molecular Formula

C32H33N3O

Molecular Weight

475.6 g/mol

IUPAC Name

1-(2,3-diphenylbenzo[g]indol-1-yl)-3-(4-methylpiperazin-1-yl)propan-2-ol

InChI

InChI=1S/C32H33N3O/c1-33-18-20-34(21-19-33)22-27(36)23-35-31(26-13-6-3-7-14-26)30(25-11-4-2-5-12-25)29-17-16-24-10-8-9-15-28(24)32(29)35/h2-17,27,36H,18-23H2,1H3

InChI Key

NBKRBUWBGYONDF-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC(CN2C(=C(C3=C2C4=CC=CC=C4C=C3)C5=CC=CC=C5)C6=CC=CC=C6)O

Origin of Product

United States

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